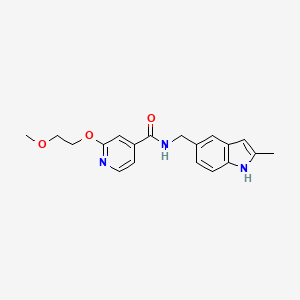

2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of MDM2, a protein that plays a crucial role in regulating the tumor suppressor protein p53. MI-2 has the potential to be a valuable tool in developing new cancer therapies.

科学的研究の応用

Allosteric Modifiers of Hemoglobin

Research has demonstrated the synthesis and testing of compounds structurally related to "2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide" for their ability to modify the oxygen affinity of hemoglobin, which could be of interest for clinical or biological areas requiring reversal of depleted oxygen supply such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Carrier-Mediated Uptake in Cancer Therapy

Another study focused on the carrier-mediated uptake of novel small-molecule survivin suppressants into human solid tumor and lymphoma cells, highlighting the potential of structurally similar compounds in potent antitumor activity (Minematsu et al., 2009).

Novel PET Agents for Alzheimer's Disease

Compounds with a similar molecular framework have been synthesized for use as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, showcasing their application in neuroimaging and diagnostic procedures (Gao et al., 2017).

Methoxy-Substituted Indoles in Cancer Research

Methoxy-substituted indoles have been studied for their inhibition of tubulin polymerization, a mechanism that could be leveraged for anticancer strategies, indicating the potential of "2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide" in similar applications (Gastpar et al., 1998).

作用機序

Target of Action

The primary target of this compound is the serine protease factor B (FB) . FB is a key node in the alternative pathway (AP) of the complement system, which is integral to the formation of C3 and C5 convertase . The AP of the complement system is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Mode of Action

The compound binds to factor B directly and reversibly with high affinity . This binding inhibits the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .

Biochemical Pathways

By inhibiting factor B, the compound disrupts the AP of the complement system . This pathway is involved in the immune response and inflammation, and its disruption can help treat diseases mediated by the complement system .

Pharmacokinetics

It is known that the compound is orally bioavailable .

Result of Action

The inhibition of factor B disrupts the AP of the complement system, which can help treat diseases mediated by this system . The compound is currently being evaluated clinically in several diverse AP mediated indications .

Action Environment

It is known that the compound is designed to be applicable to treating a diverse array of complement mediated diseases .

特性

IUPAC Name |

2-(2-methoxyethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-9-16-10-14(3-4-17(16)22-13)12-21-19(23)15-5-6-20-18(11-15)25-8-7-24-2/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYIEZQIVHFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2934762.png)

![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)